C12-TLRa

TLR7 agonism innate immunity HEK-Blue reporter assay

C12-TLRa is the first-in-class dual-function ionizable lipidoid that serves as both a structural LNP component and a TLR7/8 agonist, resolving the immunogenicity trade-off in nucleoside-modified mRNA vaccines. Unlike standard ionizable lipids (SM-102, ALC-0315), C12-TLRa directly activates dendritic cells, upregulates CD80/CD86, and induces TNF-α, IL-12p70, and IL-1β. Validated at 5 mol% substitution in C12-113, MC3, and SM-102 LNP platforms with enhanced endosomal escape and transfection efficiency. Ideal for next-generation mRNA vaccine development.

Molecular Formula C46H73N5O2
Molecular Weight 728.1 g/mol
Cat. No. B11928135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC12-TLRa
Molecular FormulaC46H73N5O2
Molecular Weight728.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CN(CC1=CC=C(C=C1)CN2C(=NC3=C2C4=CC=CC=C4N=C3N)CCCC)CC(CCCCCCCCCC)O)O
InChIInChI=1S/C46H73N5O2/c1-4-7-10-12-14-16-18-20-24-39(52)35-50(36-40(53)25-21-19-17-15-13-11-8-5-2)33-37-29-31-38(32-30-37)34-51-43(28-9-6-3)49-44-45(51)41-26-22-23-27-42(41)48-46(44)47/h22-23,26-27,29-32,39-40,52-53H,4-21,24-25,28,33-36H2,1-3H3,(H2,47,48)
InChIKeyHIHJXHDBDZYVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C12-TLRa (CAS 3067466-15-0): A Bifunctional Ionizable Adjuvant Lipidoid for Next-Generation mRNA-LNP Vaccines


C12-TLRa (CAS 3067466-15-0) is a synthetic ionizable adjuvant lipidoid with the molecular formula C46H73N5O2 and a molecular weight of 728.1 . It is uniquely designed as a structural component of lipid nanoparticles (LNPs) that also possesses intrinsic Toll-like receptor 7/8 (TLR7/8) agonistic activity [1]. First reported in *Nature Nanotechnology* by Han et al. in 2023, this compound addresses a fundamental limitation in mRNA vaccine technology: the reduced innate immune activation caused by nucleoside-modified mRNA [1].

Why C12-TLRa Cannot Be Substituted with Conventional Ionizable Lipids in mRNA-LNP Formulations


Conventional ionizable lipids used in clinically approved mRNA-LNP vaccines (e.g., SM-102 in Moderna's Spikevax, ALC-0315 in Pfizer-BioNTech's Comirnaty) are engineered solely for efficient mRNA encapsulation and endosomal escape [1]. However, the nucleoside-modified mRNA (e.g., N1-methylpseudouridine) employed in these vaccines to avoid innate immune recognition significantly impairs dendritic cell (DC) activation, a prerequisite for robust adaptive immunity [1]. C12-TLRa addresses this intrinsic trade-off through its dual-function architecture: it serves as a structural LNP component while simultaneously providing targeted TLR7/8 agonism to restore and amplify DC maturation and pro-inflammatory cytokine production [1]. Substituting C12-TLRa with a standard ionizable lipid such as C12-113 results in the complete loss of TLR7 agonistic activity, as C12-113 LNP alone exhibits no measurable TLR7 activation [2].

Quantitative Differentiation Evidence for C12-TLRa vs. Conventional Ionizable Lipids


Gain of TLR7 Agonistic Function: C12-TLRa vs. C12-113 LNP

In a direct head-to-head comparison using HEK-Blue TLR7 reporter cells, C12-113 LNP exhibited no detectable TLR7 agonistic activity, whereas C12-113/TLRa LNP (5 mol% C12-TLRa substitution) demonstrated clear, dose-dependent TLR7 activation [1]. The measured activity was reported as fold change relative to untreated cells across a range of mRNA concentrations, confirming that the TLR7 agonism is a unique property conferred exclusively by the C12-TLRa component [1].

TLR7 agonism innate immunity HEK-Blue reporter assay

Enhanced In Vitro mRNA Transfection: C12-113/TLRa LNP vs. C12-113 LNP

In direct comparative experiments, C12-113/TLRa LNP (5 mol% substitution) consistently outperformed unsubstituted C12-113 LNP in delivering mRNA to both murine and human primary dendritic cells [1]. In primary mouse bone marrow-derived dendritic cells (BMDCs), C12-113/TLRa LNP showed higher mRNA transfection across all tested doses (1.25–40 ng/well) [1]. Similarly, in human monocyte-derived dendritic cells (MoDCs), the substituted LNP demonstrated superior delivery at doses ranging from 5–160 ng/well [1]. The enhancement was further validated across multiple LNP platforms: MC3/TLRa LNP and SM-102/TLRa LNP both significantly outperformed their respective unsubstituted counterparts in mLuc delivery [2].

mRNA delivery transfection efficiency dendritic cells

Improved Endosomal Escape Quantification: C12-113/TLRa LNP vs. C12-113 LNP

Confocal microscopy analysis revealed that C12-113/TLRa LNP achieved significantly more efficient endosomal escape compared to unsubstituted C12-113 LNP [1]. Quantitative image analysis demonstrated that a higher percentage of C12-113/TLRa LNPs successfully escaped endosomes and entered the cytosol, as measured by the ratio of green signal in merged images (LNPs that escaped) to DiO signal (total internalized LNPs) [1]. The proposed mechanism suggests that the agonist-receptor interaction between C12-TLRa and endosomal TLR7/8 enhances LNP-mediated endosomal disruption, physically strengthening the interaction between LNPs and the endosomal membrane [1].

endosomal escape intracellular trafficking confocal microscopy

Optimized Molar Substitution Ratio: C12-113/TLRa LNP Formulation Screening

Systematic formulation screening evaluated C12-113/TLRa LNPs with C12-TLRa substitution levels ranging from 1 to 17.5 mol% [1]. The mRNA transfection efficiency exhibited a characteristic bell-shaped dose-response curve, peaking at 5 mol% C12-TLRa substitution [1]. This optimal formulation (5 mol% C12-TLRa in C12-113 LNP) was subsequently selected for all further characterization studies based on its maximal transfection performance [1]. Transmission electron microscopy (TEM) and cryo-EM confirmed that the optimized C12-113/TLRa LNP maintained a uniform, compact spherical morphology comparable to conventional LNPs [1].

LNP formulation molar ratio optimization structure-activity relationship

Dendritic Cell Maturation and Cytokine Induction: C12-113/TLRa LNP vs. C12-113 LNP

Flow cytometry analysis demonstrated that C12-113/TLRa LNP induced significantly higher expression of DC maturation markers CD80 and CD86 compared to unsubstituted C12-113 LNP in multiple cell types: DC2.4 cells, primary mouse BMDCs, and human MoDCs [1]. Furthermore, ELISA analysis revealed that C12-113/TLRa LNP treatment resulted in elevated production of key pro-inflammatory cytokines including TNF-α, IL-12p70, and IL-1β across all three cell types, confirming the functional adjuvanticity of the C12-TLRa component [1].

DC maturation CD80 CD86 TNF-α IL-12p70 adjuvanticity

Cross-Platform Validation: C12-TLRa Substitution Enhances MC3 and SM-102 LNPs

The enhancing effect of C12-TLRa substitution is not limited to C12-113 LNP systems. In comparative studies, both MC3/TLRa LNP and SM-102/TLRa LNP significantly outperformed their respective unsubstituted counterparts (MC3 LNP and SM-102 LNP) in mLuc mRNA delivery [1]. This cross-platform validation demonstrates that C12-TLRa provides a broadly applicable enhancement strategy rather than being restricted to a single proprietary LNP formulation.

LNP platform compatibility MC3 SM-102 mRNA delivery

Optimal Application Scenarios for C12-TLRa Based on Verified Performance Evidence


Development of Self-Adjuvanted mRNA-LNP Vaccines with Enhanced Immunogenicity

C12-TLRa is ideally suited for formulating next-generation mRNA-LNP vaccines that require both efficient antigen expression and robust innate immune activation without separate adjuvant components. The compound's demonstrated ability to confer TLR7/8 agonistic activity to LNPs , enhance DC maturation (CD80/CD86 upregulation) , and induce pro-inflammatory cytokines (TNF-α, IL-12p70, IL-1β) makes it a strategic choice for vaccine candidates targeting infectious diseases where strong cellular and humoral immunity is required. The optimal 5 mol% substitution ratio in C12-113 LNP [1] provides a validated starting point for formulation development.

Optimization of Existing LNP Formulations for Improved mRNA Delivery Efficiency

For research teams already working with established LNP platforms (C12-113, MC3, or SM-102), C12-TLRa offers a validated method to enhance mRNA delivery performance without redesigning the entire formulation. Evidence demonstrates that partial substitution with C12-TLRa significantly improves mRNA transfection in both murine and human primary dendritic cells , and this enhancement extends to multiple LNP platforms including MC3-based and SM-102-based systems [1]. The improved endosomal escape quantified in comparative confocal microscopy studies provides a mechanistic basis for this enhancement.

Mechanistic Studies of TLR7/8-Mediated Endosomal Escape and Innate Immune Activation

C12-TLRa serves as a unique molecular tool for investigating the intersection of LNP-mediated delivery and innate immune signaling. The proposed mechanism—wherein agonist-receptor interaction between C12-TLRa and endosomal TLR7/8 enhances LNP-mediated endosomal disruption —can be further interrogated using this compound. The availability of a direct comparator (C12-113 LNP lacking TLR7 activity [1]) provides an ideal isogenic control system for dissecting the contribution of TLR7/8 agonism to LNP performance independent of other formulation variables.

Benchmarking and Quality Control in LNP Manufacturing and Procurement

For procurement specialists and QC laboratories, C12-TLRa's well-characterized physicochemical properties—including its defined molecular weight (728.1), molecular formula (C46H73N5O2), and measured pKa of 6.42 —provide clear specifications for identity verification and purity assessment. The compound's documented storage stability (powder: -20°C for 3 years; in solvent: -80°C for 1 year) further supports inventory planning and long-term research continuity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for C12-TLRa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.